But-2-yn-1-amine

説明

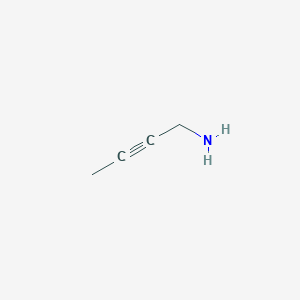

Structure

2D Structure

3D Structure

特性

IUPAC Name |

but-2-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-3-4-5/h4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBIBZCIFHPPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503951 | |

| Record name | But-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41282-40-0 | |

| Record name | But-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for But 2 Yn 1 Amine and Its Derivatives

Direct Functionalization and Alkylation Approaches

Amination of Halides and Activated Propargylic Substrates

A primary and straightforward method for the synthesis of but-2-yn-1-amine and its N-substituted derivatives involves the nucleophilic substitution of propargylic halides or other activated substrates with an appropriate amine. This approach leverages the reactivity of the carbon-halogen bond at the propargylic position, making it susceptible to attack by amine nucleophiles.

A common strategy is the reaction of an amine with a but-2-ynyl halide, such as but-2-ynyl bromide. This reaction typically requires a base to neutralize the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the product. Solvents like acetonitrile, dichloromethane, or dimethylformamide (DMF) are often employed, and the reaction can proceed under mild to moderate temperature conditions, from room temperature to reflux. To prevent over-alkylation, which can lead to the formation of tertiary amines or quaternary ammonium (B1175870) salts, protection of the amine group (e.g., with a Boc group) may be necessary, followed by a deprotection step. libretexts.org This method generally exhibits good regioselectivity, favoring substitution at the terminal carbon of the alkyne. For instance, N-alkynyl amines have been synthesized in good yields (up to 85-90%) by reacting amines with propargyl bromide under mild conditions.

Reductive amination offers an alternative route, particularly for the synthesis of secondary amines. This method involves the reaction of an aldehyde containing the but-2-yn-1-yl group with an amine. libretexts.org An imine intermediate is formed, which is then reduced in situ by a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the desired secondary amine. libretexts.org This approach is known for its high selectivity and good yields, typically ranging from 70-90%, and is adaptable to a wide array of substrates.

| Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Yield |

| Cyclopentanamine, But-2-ynyl halide | Base | Acetonitrile, Dichloromethane, or DMF | Room temperature to reflux | N-(but-2-yn-1-yl)cyclopentanamine | Good |

| But-2-ynal precursor, Cyclopentanamine | Sodium borohydride or Sodium triacetoxyborohydride | Methanol or Ethanol | Room temperature or slightly elevated | N-(but-2-yn-1-yl)cyclopentanamine | 70-90% |

| Benzylamine, Propargyl bromide | - | Dichloromethane | 0 °C | N-Benzylprop-2-yn-1-amine | - |

| Secondary amine, Alkyl halide | Hünig's base | Acetonitrile | Room temperature | Tertiary amine | High |

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. These reactions are characterized by their atom economy and operational simplicity, making them powerful tools for the synthesis of this compound derivatives.

Mannich Reaction-Based Syntheses of this compound Derivatives

The Mannich reaction is a classic three-component condensation involving an amine (primary or secondary), a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton, in this case, a terminal alkyne. nrfhh.comorganic-chemistry.org This reaction leads to the formation of β-amino carbonyl compounds, known as Mannich bases. tandfonline.com In the context of this compound derivatives, the alkyne serves as the acidic component.

A typical procedure involves reacting a terminal alkyne with formaldehyde (B43269) and a secondary amine in the presence of a copper catalyst, such as cuprous iodide (CuI), in a solvent like DMSO or dioxane. pensoft.netrdd.edu.iq The reaction is often stirred at room temperature for several hours. pensoft.net For example, a series of 4-(benzo[d] Current time information in Bangalore, IN.benchchem.comdioxol-5-yloxy)-N,N-2-yn-1-amine derivatives were synthesized in 65–79% yields by reacting 5-(prop-2-yn-1-yloxy)benzo[d] Current time information in Bangalore, IN.benchchem.comdioxole with various secondary aliphatic amines and formaldehyde, catalyzed by CuI in DMSO. pensoft.net

The Mannich reaction has also been employed in the synthesis of derivatives from natural products. For instance, derivatives of flavones and flavanones have been synthesized using dicyclohexylamine, formaldehyde, and a suitable solvent system. nrfhh.com

| Alkyne | Amine | Aldehyde | Catalyst | Solvent | Yield |

| 5-(prop-2-yn-1-yloxy)benzo[d] Current time information in Bangalore, IN.benchchem.comdioxole | Various secondary amines | Formaldehyde | CuI | DMSO | 65-79% |

| 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole | Various secondary amines | Paraformaldehyde | Cuprous chloride | Dioxane | 44-68% |

| Flavones/Flavanones | Dicyclohexylamine | Formaldehyde | - | DMF/Methanol | - |

A3-Coupling (Aldehyde-Amine-Alkyne Coupling) Strategies

The A3-coupling reaction is a powerful and widely used method for the synthesis of propargylamines, which are precursors to or derivatives of this compound. sci-hub.sevjol.info.vn This one-pot reaction involves the coupling of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a transition metal. sci-hub.sevjol.info.vn

Various metal catalysts have been employed for A3-coupling, including those based on copper, gold, silver, and nickel. vjol.info.vnresearchgate.net For instance, a copper(I)-catalyzed addition of alkynes to enamines has been developed. acs.org In some cases, the reaction can be performed under solvent-free and metal-free conditions. vjol.info.vn For example, salicylic (B10762653) aldehydes, amines, and phenylacetylene (B144264) have been reacted to form propargylamines in up to 83% yield after 5 hours without a solvent or metal catalyst. vjol.info.vn Microwave-assisted KA2 coupling (ketone, alkyne, primary amine) is another variation of this methodology. acs.org

A novel cascade reaction of primary amines and alkynes using a CuBr2/TBHP system has been described for the synthesis of secondary propargylamines. sci-hub.se This protocol proceeds through an oxidative deamination of the primary amine to an imine, followed by alkynylation. sci-hub.se

| Aldehyde | Amine | Alkyne | Catalyst | Conditions | Product | Yield |

| Salicylic aldehydes | Various amines | Phenylacetylene | Metal-free | Solvent-free, 5h | Propargylamines | up to 83% |

| Various aldehydes | Primary amines | Terminal alkynes | NiO nanocrystals (3 mol%) | Solvent-free, 80 °C | Propargylamine (B41283) derivatives | Good to excellent |

| Primary amines | - | Terminal alkynes | CuBr2/TBHP | - | Secondary propargylamines | - |

Intramolecular Cyclization Reactions in Derivative Synthesis

Intramolecular cyclization reactions of appropriately substituted this compound derivatives provide an elegant pathway to various heterocyclic structures. These reactions often proceed with high regio- and stereoselectivity.

Base-Catalyzed Intramolecular Hydroamidation Protocols

The intramolecular hydroamidation of propargylic ureas, derived from this compound precursors, is an efficient method for synthesizing five-membered cyclic ureas like imidazolidin-2-ones and imidazol-2-ones. acs.org This reaction is often catalyzed by a strong, non-nucleophilic base.

The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been shown to be a highly effective catalyst for this transformation, allowing the reaction to proceed under ambient conditions with remarkably short reaction times, sometimes as little as one minute. benchchem.comacs.org The reaction exhibits excellent chemo- and regioselectivity. acs.org DFT studies suggest that the base facilitates an isomerization of the propargylic urea (B33335) to an allenamide intermediate, which then undergoes intramolecular nucleophilic attack by the urea nitrogen to form the five-membered ring. benchchem.comacs.org This methodology has a broad substrate scope and high functional group tolerance. benchchem.comacs.org A one-pot synthesis starting directly from propargylic amines and isocyanates has also been demonstrated. acs.org

| Substrate | Base/Catalyst | Conditions | Product | Yield |

| Propargylic ureas | BEMP (phosphazene base) | Ambient temperature | Imidazolidin-2-ones / Imidazol-2-ones | High to quantitative |

| 2-Methylbut-3-yn-2-amine, Phenyl isocyanate | BEMP (10 mol%) | - | Imidazolinone | 62% (one-pot) |

| Amide alkenes | P4-base (phosphazene) | - | Cyclic amides (Lactams, Cyclic ureas, Oxazolidinones) | High |

Photoredox Radical Cyclization Applications

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical species under mild conditions using visible light. nih.gov These reactions often involve a photocatalyst, such as Ru(bpy)₃²⁺, which, upon photoexcitation, can initiate single-electron transfer (SET) processes. nih.govrsc.org In the context of amine derivatives, this can lead to the formation of amine radical cations, which can undergo further reactions like β-fragmentation to generate carbon-centered radicals. rsc.org

One application of photoredox catalysis is in reductive radical cyclization reactions. For instance, the excited photocatalyst can be reductively quenched by a tertiary amine to generate a potent reductant. nih.gov This reductant can then reduce an alkyl halide to an alkyl radical, which can subsequently undergo cyclization. nih.gov This strategy has been extended to cascade reactions, allowing for the construction of complex polycyclic structures from simple starting materials. nih.gov

While direct photoredox radical cyclization applications specifically starting from this compound are not extensively detailed in the provided context, the fundamental principles of photoredox catalysis are applicable. Nitrogen-centered radicals can be generated from various precursors, including O-aryl oximes and N-aminopyridinium salts, through photoredox-mediated processes. nih.gov These radicals can then participate in cyclization reactions. For example, γ,δ-unsaturated O-aryl oximes can be converted to pyrrolines via an iminyl radical intermediate generated through a photoredox catalytic cycle. nih.gov

Advanced Catalytic Systems for this compound Formation

Copper-Mediated and Copper-Catalyzed Methodologies

Copper catalysis is a cornerstone in the synthesis of propargylamines, including derivatives of this compound. The A³ (aldehyde, alkyne, amine) coupling reaction is a prominent example, where a copper catalyst facilitates the condensation of these three components to form the desired propargylamine. semanticscholar.orgbeilstein-journals.org

Copper(I) salts, such as cuprous iodide (CuI), are frequently employed. pensoft.netresearchgate.net The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with an in situ-formed iminium ion (from the aldehyde and amine) to yield the propargylamine. beilstein-journals.org These reactions are often carried out in solvents like dimethyl sulfoxide (B87167) (DMSO) at room temperature, providing high to quantitative yields of tertiary propargylamines from terminal alkynes, aqueous formaldehyde, and secondary amines. pensoft.netresearchgate.net The scope of this reaction is broad, accommodating aromatic, aliphatic, and silylated acetylenes. researchgate.net

Copper(II) salts like Cu(OAc)₂, CuSO₄, and Cu(OTf)₂ have also proven effective in various multicomponent reactions to synthesize nitrogen-containing heterocycles. rsc.org For instance, Cu(OAc)₂ has been used in the phosphonocarboxylative cyclization of phosphine (B1218219) oxides and propargylic amines with CO₂. rsc.org In some cases, a radical pathway has been implicated in reactions catalyzed by Cu(OAc)₂·H₂O. rsc.org The choice of copper source and reaction conditions can significantly influence the reaction outcome and efficiency. nih.govnih.gov

Recent advancements include the use of copper nanoclusters with both Lewis acid (copper sites) and Lewis base (amino sites) functionalities. chinesechemsoc.org These integrated catalysts have shown high efficiency in the carboxylative cyclization of propargylamines with CO₂, demonstrating the potential for developing highly active and recyclable catalytic systems. chinesechemsoc.org

Table 1: Examples of Copper-Catalyzed Reactions for Propargylamine Synthesis

Catalyst Reactants Product Type Key Features Reference CuI Terminal alkyne, Formaldehyde, Secondary amine Tertiary propargylamine Mild conditions (room temperature), high yields, broad substrate scope. pensoft.netresearchgate.net Cu(OAc)₂ Propargylic amine, Phosphine oxide, CO₂ 5-((diarylphosphoryl)methyl)oxazolidin-2-one Efficient protocol for functionalized oxazolidinones. rsc.org Cu(OTf)₂ Primary amines, Anilines, Formaldehyde Quinazolinones Multicomponent annulation forming multiple C-N and C-C bonds. rsc.org Cu₆-NH₂ nanocluster Propargylamine, CO₂ 3-methyl-5-methyleneoxazolidin-2-one High efficiency, Lewis acid-base catalysis, mild conditions. chinesechemsoc.org

Zirconium-Catalyzed Carbometallation Reactions

Zirconium-catalyzed reactions provide a distinct approach for the functionalization of alkynes. The carboalumination of alkynes, catalyzed by zirconocene (B1252598) derivatives like Cp₂ZrCl₂, is a well-established method that exhibits high regioselectivity and stereoselectivity. nih.gov This reaction typically involves the syn-addition of an organoaluminum reagent across the alkyne triple bond. colab.ws

In the context of this compound derivatives, zirconium-catalyzed carbometallation with organozinc reagents (carbozincation) has been explored. The Cp₂ZrCl₂–EtMgBr system catalyzes the reaction of N,N-disubstituted 2-alkynylamines with Et₂Zn, leading to a 2-zincoethylzincation product. researchgate.net Subsequent deuterolysis or iodinolysis of the resulting organozinc intermediate provides dideuterated or diiodinated 2-alkenylamine derivatives with regio- and stereocontrol. researchgate.net

Interestingly, the choice of the transition metal catalyst significantly impacts the reaction outcome. While niobium-based catalysts tend to favor the reduction of 2-alkynylamines to (Z)-allylamines, zirconium catalysts promote the carbometallation pathway. researchgate.netrsc.org For instance, replacing NbCl₅ with ZrCl₄ in the reaction of N,N-dimethyloct-2-yn-1-amine with Et₂Zn inhibits the reduction and instead leads to the formation of the carbometallation product, albeit in low yields under those specific conditions. rsc.org

The mechanism of zirconium-catalyzed carboalumination is thought to involve bimetallic "superacidic" reagents generated from the interaction of the alkylalane and the zirconocene derivative. nih.gov This activation is crucial to overcome competing side reactions like β-hydride elimination. nih.govacs.org

Silver Complex Catalysis in Propargylamine Synthesis

Silver catalysts offer a valuable alternative to copper in the A³ coupling reaction for synthesizing propargylamines. beilstein-journals.org The first silver(I)-catalyzed A³ coupling was reported using simple silver salts like AgI, which proved effective for coupling aldehydes, cyclic secondary amines, and arylacetylenes in water at elevated temperatures. beilstein-journals.org

More recently, various silver complexes, including those with N-heterocyclic carbene (NHC) ligands, have been developed as highly efficient catalysts. semanticscholar.orgbeilstein-journals.org These complexes can catalyze the A³ coupling under mild conditions, sometimes even at room temperature and open to the air. beilstein-journals.org The proposed mechanism involves the formation of a silver acetylide from the terminal alkyne. This acetylide then reacts with the iminium ion generated from the aldehyde and amine to yield the propargylamine product and regenerate the silver catalyst. beilstein-journals.orgbeilstein-journals.org

The nature of the ligand on the silver complex can influence its catalytic activity and stability. acs.org For example, macrocyclic silver(I) complexes with pyridine-containing ligands have been shown to be effective catalysts for the A³ coupling of a broad range of substrates, including aryl and alkyl aldehydes and acetylenes, with secondary aliphatic amines. acs.org The use of dielectric heating with these catalysts can lead to shorter reaction times and lower catalyst loadings. acs.org

Furthermore, supported silver catalysts, such as those immobilized on polymers or composites, have been developed to facilitate catalyst recovery and reuse, which is a significant advantage for practical applications. mdpi.com

Main Group Metal Lewis Acid Catalysis (e.g., Tin and Indium Chlorides)

Main group metal Lewis acids, such as tin and indium chlorides, are known to catalyze a variety of organic transformations by acting as electron pair acceptors. wikipedia.org They typically coordinate to Lewis basic atoms like oxygen or nitrogen in the substrate, thereby activating it towards nucleophilic attack or other reactions. wikipedia.orgresearchgate.net

In the context of propargylamine synthesis, while specific examples directly employing tin or indium chlorides for this compound were not found in the provided search results, the general principles of Lewis acid catalysis are applicable. Lewis acids can promote the formation of the iminium ion intermediate in the A³ coupling reaction, which is a key step in the synthesis of propargylamines.

The reactivity of main group Lewis acids can be classified based on their affinity for heteroatoms (σ-electrophilic) versus carbon-carbon multiple bonds (π-electrophilic). researchgate.net Lewis acids like BX₃, SnCl₄, and AlCl₃ are considered σ-electrophilic and form strong complexes with heteroatoms. wikipedia.orgresearchgate.net This property can be harnessed to catalyze reactions involving carbonyls and imines. researchgate.net

The development of novel main group Lewis acids, particularly those based on boron, has been an active area of research. cardiff.ac.ukcardiff.ac.uk These catalysts have shown promise in various transformations, including hydroboration and cyclization reactions. cardiff.ac.ukcardiff.ac.uk The catalytic activity is often dependent on the electronic properties of the substituents on the Lewis acidic metal center. cardiff.ac.uk

Biocatalytic Platforms for Enantiopure this compound Analogs

The synthesis of enantiomerically pure compounds is critical in medicinal chemistry, and biocatalysis offers a powerful platform for achieving high stereoselectivity under mild conditions. For this compound analogs, primarily propargylamines, enzymes such as lipases and transaminases are instrumental. nih.gov

Lipases , particularly immobilized Candida antarctica lipase (B570770) B (CAL-B), are widely used for the kinetic resolution of racemic propargylamines. sci-hub.seacs.org The principle of this method involves the enantioselective acylation of the amine. In a racemic mixture, the lipase selectively catalyzes the acylation of one enantiomer, converting it into an amide. This leaves the other, unreacted amine enantiomer in high enantiomeric excess. sci-hub.se CAL-B is noted for its stability and activity in various media, including organic solvents and solvent-free systems, making it a versatile and eco-friendly biocatalyst. sci-hub.se

Transaminases (TAs) , specifically ω-transaminases (ω-TAs), represent another key enzyme class for producing chiral amines. mdpi.com These pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. mdpi.comdiva-portal.org They can be employed in two primary strategies: the kinetic resolution of a racemic amine, where one enantiomer is selectively deaminated to the corresponding ketone, or more efficiently, in the asymmetric synthesis of a chiral amine directly from a prochiral ketone. mdpi.comfrontiersin.org The development of commercially available TA screening kits has accelerated their application in biocatalysis. mdpi.com

A third approach involves multi-enzyme cascades. For instance, a one-pot, two-step deracemization of propargylic alcohols can be achieved using a peroxygenase from Agrocybe aegerita and an alcohol dehydrogenase. nih.govresearchgate.net The resulting enantiopure propargylic alcohol is a direct precursor to the corresponding chiral amine.

Below is a comparative table of the primary biocatalytic platforms.

| Biocatalyst Type | Principle of Enantioselection | Typical Reaction | Advantages | Challenges/Considerations |

| Lipase (e.g., CAL-B) | Kinetic Resolution | Enantioselective N-acylation of a racemic amine. | High stability, broad substrate scope, operational in organic and solvent-free media. sci-hub.se | Maximum theoretical yield is 50%; requires separation of the product amide from the unreacted amine. |

| Transaminase (ω-TA) | Kinetic Resolution or Asymmetric Synthesis | Kinetic resolution of a racemic amine or asymmetric amination of a prochiral ketone. mdpi.com | Can achieve >99% theoretical yield via asymmetric synthesis; high enantioselectivity. diva-portal.org | Reaction equilibrium can be unfavorable; may require strategies to shift equilibrium towards product formation. diva-portal.org |

| Enzyme Cascades | Deracemization | Oxidation of a racemic alcohol to a ketone, followed by stereoselective reduction to a single enantiomer alcohol. nih.govresearchgate.net | Theoretical yield of 100%; one-pot process reduces waste. mdpi.com | Requires compatibility of multiple enzymes and reaction conditions. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the synthesis of this compound and its derivatives. labmanager.comconsensus.app Key strategies include the use of biocatalysis, greener solvents, and one-pot reactions to enhance sustainability. mdpi.comijsetpub.com

Biocatalytic methods, as detailed in the previous section, are inherently green as they operate under mild temperature and pressure conditions, often in aqueous media, and use biodegradable catalysts (enzymes). nih.gov This reduces the energy consumption and waste associated with traditional chemical synthesis. ijsetpub.com

Solvent-Free Reaction Conditions

A significant step towards green synthesis is the elimination of volatile organic solvents, which are often toxic and flammable. researchgate.net Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of propargylamines, the class of compounds to which this compound belongs.

The most common method is the A³ coupling reaction, a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction can be catalyzed by various metal catalysts, such as copper(I) chloride, under solvent-free conditions at elevated temperatures (e.g., 80-110 °C) to produce the desired propargylamine. researchgate.net Mechanochemical grinding is another solvent-free technique that has been optimized for the synthesis of N-substituted amines. mdpi.com

| Reaction Type | Catalyst | Conditions | Key Findings |

| A³ Coupling | Copper(I) chloride (CuCl) | 110 °C, solvent-free | Efficiently synthesizes tetrasubstituted propargylamines from secondary amines, terminal alkynes, and paraformaldehyde. researchgate.net |

| A³ Coupling | Supported-Cu(II) salophen complex | 80 °C, solvent-free | Effective for synthesizing various propargylamines from aromatic aldehydes, secondary amines, and phenylacetylene. researchgate.net |

| KA² Coupling | Copper/Hydromagnesite (Cu/HM) | 80 °C, solvent-free | Catalyzes the coupling of ketones, alkynes, and amines to form propargylamines. researchgate.net |

| Lipase-catalyzed aminolysis | Candida antarctica lipase (CAL-B) | 35-45 °C, solvent-free system | Lipases are highly stable and active in solvent-free systems for reactions like aminolysis and kinetic resolutions. sci-hub.se |

Enantioselective and Stereoselective Syntheses of this compound Derivatives

Achieving high stereoselectivity is a primary goal in the synthesis of this compound derivatives due to their potential applications as chiral building blocks. nih.gov The main strategies employed are kinetic resolution, dynamic kinetic resolution, and direct asymmetric synthesis, often leveraging the biocatalytic platforms previously discussed. acs.org

Kinetic Resolution (KR) is a widely used method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent.

Lipase-catalyzed KR involves the selective acylation of one amine enantiomer from a racemic mixture. sci-hub.seacs.org

Transaminase-catalyzed KR selectively converts one amine enantiomer into a ketone, leaving the other enantiomer untouched. mdpi.comresearchgate.net While effective, KR is limited to a maximum theoretical yield of 50% for the desired enantiomer.

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR. DKR combines the enantioselective reaction with an in-situ racemization of the slower-reacting enantiomer. This allows for the continuous conversion of the entire racemic starting material into a single, enantiomerically pure product, with a theoretical yield of up to 100%. acs.org Transaminase-mediated DKR strategies have been demonstrated for the synthesis of various chiral amino amides. rsc.org

Asymmetric Synthesis from prochiral starting materials is the most atom-economical approach.

Transaminase-catalyzed asymmetric amination of a prochiral ketone is a powerful method to directly produce an enantiopure amine with a theoretical yield of 100%. diva-portal.orgfrontiersin.org

Chemical methods also provide routes to enantiopure propargylamines. A notable example is the copper-catalyzed three-component reaction of an aldehyde, a terminal alkyne, and an amine using a chiral ligand like Quinap to induce high enantioselectivity. researchgate.net

| Strategy | Description | Biocatalytic Example | Key Features |

| Kinetic Resolution (KR) | Selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer enriched. | Lipase-catalyzed acylation of a racemic propargylamine. sci-hub.se | Maximum theoretical yield of 50%; requires separation of product and unreacted enantiomer. |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the unreacted enantiomer. | Transaminase-mediated amination of racemic α-alkyl-β-keto amides. rsc.org | Theoretical yield up to 100%; one-pot process. |

| Asymmetric Synthesis | Direct conversion of a prochiral substrate into a single enantiomer product. | Transaminase-catalyzed amination of a prochiral ketone. mdpi.comfrontiersin.org | Most efficient route with 100% theoretical yield; avoids racemates. |

| Chiral Auxiliary-based Synthesis | A chiral auxiliary is attached to the substrate to direct a diastereoselective reaction. | Addition of an alkynyl group to an N-benzylimine derived from (R)-glyceraldehyde. researchgate.net | High diastereoselectivity; requires attachment and removal of the auxiliary group. |

Reactivity Profiles and Mechanistic Investigations of But 2 Yn 1 Amine

Reactivity of the Internal Alkyne Moiety

The internal alkyne in But-2-yn-1-amine is a site of significant chemical transformations, participating in reactions that involve addition across the triple bond or its incorporation into cyclic systems.

Hydroamidation and Hydroarylation Reactions

Hydroamidation and hydroarylation reactions involve the addition of an amine or an arene, respectively, across a carbon-carbon triple bond. These transformations are often metal-catalyzed and can lead to the formation of various unsaturated amine derivatives.

Hydroamidation: The addition of an amine across an alkyne is a key method for synthesizing unsaturated amines. Organolanthanide catalysts have been employed for the hydroamination of alkynes acs.org. For alkynes bearing amine functionalities, such as propargylic amines, transition metal catalysts like tin (Sn) and indium (In) chlorides can facilitate hydroamination reactions, particularly with terminal alkynes, leading to cyclic products like quinolines rsc.org.

Hydroarylation: This process involves the addition of an aryl group across an alkyne. Rhodium and palladium catalysts are commonly used for the hydroarylation of propargylic amines with arylboronic acids, yielding β,γ-diarylallylamines or γ,γ-diarylallylamines, depending on the specific catalytic system and regioselectivity researchgate.net. The amine group can sometimes act as a directing group, influencing the regiochemical outcome of these reactions researchgate.net. Research has also demonstrated regioselective syn-1,2-hydroarylation of internal alkynes researchgate.net.

Table 1: Selected Metal-Catalyzed Reactions of Alkynes with Amine Functionalities

| Reaction Type | Catalyst/Reagents | Substrate Class (Examples) | Products (General) | References |

| Hydroamidation | Organolanthanides | Alkynes, Alkynes with amine groups | Unsaturated amines, Heterocycles | acs.org |

| Hydroarylation | Rhodium or Palladium catalysts | Propargylic amines, Arylboronic acids | β,γ-diarylallylamines, γ,γ-diarylallylamines | researchgate.net |

| Hydroamination/Hydroarylation | SnCl2·2H2O or InCl3 | N-propargyl aniline (B41778) derivatives, Internal alkynes | Quinolines, Hydroarylation products | rsc.org |

| Syn-1,2-Hydroarylation | Transition metal catalysts | Internal alkynes | Olefins | researchgate.net |

Click Chemistry and Other Cycloaddition Pathways

The alkyne moiety of this compound is highly amenable to cycloaddition reactions, most notably those associated with "click chemistry."

Click Chemistry (CuAAC): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, efficiently forming 1,2,3-triazole rings from terminal or internal alkynes and azides wikipedia.orgtcichemicals.combeilstein-journals.org. This reaction is known for its high yields, mild conditions, and tolerance to various functional groups, including amines beilstein-journals.org. The resulting 1,2,3-triazole linkage is stable and can be used to connect molecular building blocks, making it invaluable in drug discovery and materials science tcichemicals.comresearchgate.net. The presence of an amine substituent on the alkyne does not typically hinder the CuAAC reaction beilstein-journals.org.

Other Cycloadditions: Alkynes can participate in a variety of other cycloaddition reactions, such as [2+2+2] cycloadditions, which can lead to the formation of complex cyclic systems like benzene (B151609) derivatives or fused heterocycles uwindsor.carsc.org. While specific examples involving this compound in these broader cycloadditions are less detailed in the provided snippets, the inherent reactivity of the alkyne group suggests potential participation in such transformations.

Carbometallation and Hydrometalation Processes

Carbometallation and hydrometalation are reactions where a metal-carbon or metal-hydride bond adds across a carbon-carbon multiple bond, respectively. These processes are crucial for forming organometallic intermediates that can be further functionalized.

Carbometallation: Metal-catalyzed carbometallation of alkynes, particularly carbozincation, has been extensively studied. Transition metal complexes, often involving titanium (Ti), zirconium (Zr), or other metals, in conjunction with organozinc reagents (like Et₂Zn) or Grignard reagents, can efficiently add a metal-carbon bond across the alkyne. These reactions often proceed with high regio- and stereoselectivity, yielding allylic organometallic species colab.wsresearchgate.netrsc.orgmdpi.com. For instance, the carbozincation of alkynylamines, such as N,N-dimethylbut-2-ynyl-1-amine, using catalytic systems like Ti(O-iPr)₄/EtMgBr, leads to the formation of Z-configured allylamines mdpi.com. These reactions are versatile for synthesizing functionalized olefins and heterocycles researchgate.netrsc.org.

Table 2: Carbozincation Reactions of Alkynylamines

| Catalyst System | Reducing Agent | Substrate (Example) | Product Type (General) | Key Features | References |

| Ti(O-iPr)₄ / EtMgBr | Et₂Zn | N,N-dimethylbut-2-ynyl-1-amine | Z-allylamines | Regio- and stereoselective | mdpi.com |

| Cp₂ZrCl₂ / EtMgBr | Et₂Zn | 2-alkynylamines (e.g., N,N-dimethylalkynylamines) | Z-allylamines | Regio- and stereoselective, high yield | researchgate.netmdpi.com |

| Ti–Mg catalyzed | Et₂Zn | Nitrogen-containing enynes | Carbocyclization products | Tolerance to bulky groups, hetero-substituents | rsc.org |

| Transition metal complexes | Organozinc reagents | Alkynes (including alkynylamines) | Alkenyl organozinc compounds | Formation of reactive intermediates | researchgate.net |

Reactivity Characteristics of the Primary Amine Functional Group

The primary amine group in this compound exhibits characteristic reactivity patterns associated with amines, primarily acting as a nucleophile and a base.

Nucleophilic Additions and Substitutions

The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile, capable of attacking electrophilic centers.

Nucleophilic Substitution (Alkylation): Primary amines readily undergo nucleophilic substitution (SN2) reactions with electrophiles such as alkyl halides or sulfonates savemyexams.commsu.edu. In these reactions, the amine nitrogen attacks the electrophilic carbon, displacing the leaving group and forming a new carbon-nitrogen bond. This process can lead to the formation of secondary amines, tertiary amines, and eventually quaternary ammonium (B1175870) salts if excess alkylating agent is present savemyexams.commsu.edu. For example, ammonolysis of alkyl halides with ethanolic ammonia (B1221849) solution is a classic method for amine synthesis unacademy.com.

Nucleophilic Addition: Amines also participate in nucleophilic addition reactions, notably with carbonyl compounds (aldehydes and ketones). The reaction typically proceeds via the formation of an imine intermediate, which can then be reduced to a secondary amine in a process known as reductive amination unacademy.com.

Deprotonation and Conjugate Base Formation

As a base, the amine group can accept a proton. The basicity of amines is typically quantified by the pKa of their conjugate acids (pKaH) masterorganicchemistry.com.

Basicity: Primary amines are weak bases. The pKaH of ammonia is 9.2, and that of methylamine (B109427) is around 10.63 masterorganicchemistry.com. This compound, being a primary alkylamine, is expected to exhibit similar basic properties. In neutral or acidic aqueous solutions, the amine group is likely to be protonated, forming an ammonium cation.

Conjugate Base Formation: While amines themselves are bases, they can be deprotonated by very strong bases to form amide anions. However, in the context of reactivity, the amine's ability to accept a proton from an acid is its characteristic basic behavior. The pKa of the conjugate acid is a direct measure of this basicity; a higher pKaH indicates a stronger base masterorganicchemistry.com.

Table 3: General Reactivity of Primary Amine Functional Group

| Reaction Type | Reactants | Product Type | Notes | References |

| Nucleophilic Substitution | Amine + Alkyl Halide/Sulfonate | Secondary, Tertiary Amines, Quaternary Salts | Amine acts as nucleophile, SN2 mechanism. | savemyexams.commsu.edu |

| Nucleophilic Addition | Amine + Aldehyde/Ketone | Imine (intermediate), then Secondary/Tertiary Amine | Reductive amination pathway. | unacademy.com |

| Acid-Base Reaction (Protonation) | Amine + Acid | Ammonium Salt | Amine acts as a Brønsted base, accepting a proton. | masterorganicchemistry.com |

Compound Name List:

this compound

2-Butyn-1-amine

this compound hydrochloride

N-(but-2-yn-1-yl)cyclopentanamine

(But-2-yn-1-yl)(methyl)amine hydrochloride

Benzyl-but-2-ynyl-amine

Di-but-2-ynyl-amine

N,N-di(propan-2-yl)this compound

Intramolecular Rearrangements and Cyclization Pathways

The presence of both a nucleophilic amine and an electrophilic alkyne within the same molecule provides opportunities for intramolecular reactions, leading to the formation of cyclic structures. Studies have explored various catalytic systems that promote such transformations. For instance, palladium-catalyzed reactions can facilitate the carbocyclization of enaminynes, which are related to this compound derivatives diva-portal.orgacs.org. These processes often involve the formation of iminium intermediates followed by nucleophilic attack and insertion reactions, ultimately leading to cyclized products. The specific pathways and their associated energy barriers are frequently investigated using DFT calculations, revealing that different coordination modes of palladium can influence the reaction outcome and stereochemistry diva-portal.org.

Another relevant transformation involves the potential for ynamides (structurally related to ynamines like this compound) to undergo tandem reactions, such as hydroalkoxylation followed by Claisen rearrangement, or nucleophilic addition-cyclization reactions, often catalyzed by Lewis acids or transition metals rsc.org. These reactions highlight how the proximity of the alkyne and amine functionalities can drive the formation of heterocyclic systems through concerted or stepwise intramolecular processes.

Radical Reaction Pathways and Their Control

While specific literature detailing radical reactions solely of this compound is limited, general principles of amine and alkyne radical chemistry are applicable. Amines can act as single-electron donors, leading to the formation of nitrogen radical cations, which can then undergo various transformations, such as proton loss to form α-aminoalkyl radicals nih.gov. Alkynes can also participate in radical additions.

Controlling radical reactions often involves the use of specific reagents or catalysts that can influence radical generation and subsequent transformations cmu.edumdpi.commasterorganicchemistry.com. For example, metal catalysts can coordinate to substrates, controlling the reactive conformation and enhancing reactivity towards radical attack cmu.edu. The development of water-soluble organosilane compounds has also enabled radical reactions in aqueous media, offering a greener approach conicet.gov.ar. While direct examples for this compound are scarce, understanding the general behavior of these functional groups in radical environments is key.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly DFT, plays a pivotal role in dissecting the complex mechanisms of reactions involving molecules like this compound. These studies provide detailed insights into reaction pathways, transition states, and energy profiles, complementing experimental observations.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations are extensively used to model reaction mechanisms, identify key intermediates, and determine the relative stabilities of different pathways acs.orgmdpi.commdpi.comacs.orgresearchgate.netresearchgate.netrsc.orgresearchgate.net. For reactions involving amines and alkynes, DFT can map out the intricate steps of catalytic cycles, such as those in palladium-catalyzed carbocyclizations diva-portal.orgacs.org. These studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can help rationalize regioselectivity and stereoselectivity mdpi.comacs.orgrsc.orgrsc.orgresearchgate.net. For instance, DFT has been employed to study the three-component coupling reactions of aldehydes, alkynes, and amines, elucidating the role of catalysts like N-heterocyclic carbene silver mdpi.com.

Transition State Analysis and Energetic Profiles

A critical aspect of DFT studies is the analysis of transition states (TS) and the construction of reaction energy profiles. These profiles graphically represent the energy changes throughout a reaction, highlighting the activation energies required for each step numberanalytics.comacs.org. Identifying and characterizing transition states allows researchers to pinpoint the rate-determining steps and understand the energetic feasibility of proposed mechanisms. For example, in palladium-catalyzed cyclizations, DFT calculations can compare the energy barriers of different carbopalladation pathways (syn vs. anti) to determine the most likely route diva-portal.orgacs.org. Similarly, studies on alcohol dehydration using DFT can reveal stepwise mechanisms involving carbenium ion intermediates and their associated transition structures rsc.org.

Kinetic Isotope Effect (KIE) Investigations

Kinetic Isotope Effects (KIEs) are powerful experimental tools that, when combined with computational analysis, provide definitive evidence for the involvement of specific bonds in the rate-determining step of a reaction acs.orggmu.eduwikipedia.orgnumberanalytics.comnumberanalytics.comepfl.ch. By substituting hydrogen with deuterium (B1214612) (or other isotopes), changes in reaction rates can reveal whether a C-H or N-H bond is broken in the slowest step acs.org. For example, a primary KIE (kH/kD > 1) indicates that the bond involving the isotopically substituted atom is broken in the rate-limiting step gmu.edunumberanalytics.com. Secondary KIEs, which are typically smaller, can provide information about changes in hybridization or bond order at the site of substitution, even if that bond is not directly broken in the rate-determining step acs.orggmu.edunumberanalytics.com. While direct KIE studies specifically on this compound are not extensively detailed in the provided search results, the principles are widely applied in mechanistic investigations of related amine and alkyne chemistry.

Compound List:

this compound

Advanced Applications of But 2 Yn 1 Amine in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of a nucleophilic amine and an electrophilic alkyne within the same molecule makes but-2-yn-1-amine a highly sought-after building block for the construction of intricate molecular frameworks.

Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and materials science. openmedicinalchemistryjournal.comrsc.org this compound serves as an invaluable precursor for the synthesis of a wide range of these important compounds. mdpi.comresearchgate.net Its ability to participate in various cyclization reactions, often catalyzed by metals, allows for the efficient assembly of heterocyclic scaffolds. researchgate.netpitt.edu

For instance, this compound can be utilized in the synthesis of polysubstituted pyridines. mdpi.com The reaction of this compound with α,β-unsaturated carbonyl compounds can lead to the formation of these aromatic heterocycles. mdpi.com Furthermore, it plays a role in the synthesis of more complex fused heterocyclic systems like naphthyridines and chromenopyrazinones through sequential reactions. mdpi.com The reactivity of the amino and alkynyl groups allows for a step-wise construction of these ring systems. mdpi.com

The versatility of this compound extends to the synthesis of other heterocycles as well. It has been employed in the creation of pyrroles and indoles. For example, the reaction of 2-alkynylanilines, which can be derived from this compound, with carbonyl compounds can yield N-(Z)-alkenyl indoles. mdpi.com

Construction of Polycyclic and Supramolecular Architectures

Beyond the synthesis of single heterocyclic rings, this compound is instrumental in the construction of more elaborate polycyclic and supramolecular structures. researchgate.netresearchgate.net Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of significant interest due to their unique electronic and photophysical properties. researchgate.net The incorporation of this compound into these structures can introduce specific functionalities and influence their self-assembly properties.

A notable example is the use of this compound in the post-functionalization of superphanes. researchgate.net Superphanes are cage-like molecules with two parallel benzene (B151609) rings connected by multiple bridges. researchgate.net The secondary amine groups on a superphane (B14601998) core can be reacted with but-2-yn-1-yl groups, demonstrating its utility in modifying complex, pre-formed architectures. researchgate.net This functionalization can alter the photophysical properties of the superphane, such as its fluorescence. researchgate.net

The principles of supramolecular chemistry, which involve non-covalent interactions, are also leveraged in systems containing this compound derivatives. mdpi.comunibe.ch The hydrogen bonding capabilities of the amine group and potential π-π stacking interactions of the alkyne and any resulting aromatic systems can direct the self-assembly of molecules into well-defined, higher-order structures. mdpi.com

Strategic Utility in Medicinal Chemistry Scaffolds

The unique structural features of this compound make it a valuable scaffold in the design and synthesis of new therapeutic agents. The propargylamine (B41283) moiety is a key pharmacophore in a number of bioactive molecules. acs.org

Design and Synthesis of Bioactive Propargylamine Derivatives

This compound is a key starting material for a variety of bioactive propargylamine derivatives. mdpi.comacs.orgresearchgate.net The copper-catalyzed A³-coupling (aldehyde-alkyne-amine) reaction is a powerful method for generating diverse propargylamine derivatives. mdpi.com This one-pot, three-component reaction allows for the efficient combination of an aldehyde, an alkyne (such as a derivative of this compound), and an amine to create a library of compounds for biological screening. mdpi.com

For example, this methodology has been used to synthesize methylxanthine derivatives containing a but-2-ynyl-amine moiety. mdpi.com These compounds have been investigated for their potential as acetylcholinesterase inhibitors, a target for Alzheimer's disease therapy. mdpi.comresearchgate.net Similarly, coumarin (B35378) derivatives incorporating a propargylamine group derived from this compound have been synthesized and shown to possess inhibitory activity against monoamine oxidase B. nih.gov

The following table provides examples of bioactive derivatives synthesized using this compound or related propargylamines and their reported biological activities.

| Derivative Class | Synthetic Method | Biological Target/Activity |

| Methylxanthine Derivatives | A³-coupling | Acetylcholinesterase (AChE) Inhibition mdpi.comresearchgate.net |

| Coumarin Derivatives | Nucleophilic Substitution | Monoamine Oxidase B (MAO-B) Inhibition nih.gov |

| Thiazolopyrimidine Derivatives | Multistep Synthesis | Cholinesterase and Monoamine Oxidase (MAO-A/B) Inhibition acs.org |

| Aminoacetylenicoxybenzothiazoles | Mannich Reaction | Histamine (B1213489) H3 Receptor Antagonism researchgate.net |

Exploration in Neuropharmacological Agents (e.g., Monoamine Oxidase Inhibitors)

The propargylamine scaffold is a well-established pharmacophore for monoamine oxidase (MAO) inhibitors. acs.orgwikipedia.org MAOs are enzymes that metabolize neurotransmitters like dopamine, serotonin, and norepinephrine, and their inhibition can be beneficial in treating neurological disorders such as Parkinson's disease and depression. mdpi.com

Pargyline, a known MAO inhibitor, is a propargylamine derivative. wikipedia.org While not directly derived from this compound, its structure highlights the importance of the propargylamine moiety for MAO inhibition. wikipedia.org More recent research has focused on developing selective MAO-B inhibitors to reduce the side effects associated with non-selective inhibition. nih.gov

Derivatives of this compound are being explored for this purpose. For instance, coumarin derivatives bearing a propargylamine side chain have shown potent and selective inhibition of MAO-B. nih.gov The design of such molecules often involves combining the propargylamine pharmacophore with another molecular fragment known to interact with the target enzyme, creating multi-target-directed ligands. acs.org

The table below summarizes the inhibitory activity of selected propargylamine derivatives against MAO enzymes.

| Compound Type | Target Enzyme | IC₅₀ (μM) |

| Coumarin-propargylamine hybrid | MAO-B | 0.014 - 0.498 nih.gov |

| 2,3-dihydro-1H-inden-1-amine derivative (L4) | MAO-B | 0.11 nih.gov |

| 1,2,4-oxadiazin-5(6H)-one derivative (7c) | MAO-B | 0.371 mdpi.com |

IC₅₀ represents the half-maximal inhibitory concentration.

Development of Antagonists for Histamine H3 Receptors

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. researchgate.netinnovareacademics.infigshare.com

This compound derivatives have been designed and synthesized as potential H3 receptor antagonists. researchgate.netinnovareacademics.in The rationale for their design often includes a basic amino group for ionic interactions, an acetylenic group for electrostatic interactions, and a spacer to ensure the correct distance between key pharmacophoric elements. researchgate.net

For example, a series of 2-[{4-(t-amino-1-yl)but-2-yn-1-yl}oxy]-1,3-benzothiazole (B1448752) derivatives were synthesized and showed promise as H3 receptor antagonists in molecular docking studies. researchgate.net In these compounds, the but-2-yne unit provides the appropriate spatial arrangement between the basic amine and the benzothiazole (B30560) moiety. researchgate.net Similarly, amino acetylenic benzophenone (B1666685) derivatives have been synthesized and evaluated for their H3 antagonist activity. innovareacademics.in

Investigation as Cysteinyl Leukotriene Receptor (CysLT2) Antagonists

This compound serves as a crucial structural motif in the development of novel antagonists for the Cysteinyl Leukotriene Receptor 2 (CysLT2R). Cysteinyl leukotrienes (CysLTs) are lipid mediators derived from arachidonic acid that play a significant role in inflammatory processes, particularly in respiratory and allergic diseases like asthma. pensoft.netresearchgate.net By blocking the CysLT2 receptor, these antagonists aim to mitigate the pro-inflammatory effects, such as bronchoconstriction and increased vascular permeability, mediated by CysLTs. pensoft.netresearchgate.net

Researchers have synthesized new series of CysLT2 antagonists by incorporating the this compound pharmacophore. pensoft.netresearchgate.net In one study, a series of 4-(benzo[d] mdpi.comijmrhs.comdioxol-5-yloxy)-N,N-2-yn-1-amine derivatives were synthesized via a copper-catalyzed Mannich reaction. pensoft.netresearchgate.netresearchgate.net These compounds were then evaluated for their in vitro inhibitory activity against the CysLT2 receptor. While most compounds in the series showed weak activity, two derivatives demonstrated notable potency. pensoft.net

Molecular docking studies have been employed to understand the binding interactions of these this compound derivatives within the active site of the CysLT2 receptor (PDB ID: 6RZ6). researchgate.net These computational analyses help to explain the differences in inhibitory activity observed between various synthesized compounds and provide a basis for the rational design of more potent antagonists. pensoft.netresearchgate.net

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against CysLT2 Receptor

| Compound | Structure | IC50 (μM) |

| 4d | 4-(Benzo[d] mdpi.comijmrhs.comdioxol-5-yloxy)-N,N-diethylthis compound | 18.7 pensoft.net |

| 4g | 1-(4-(Benzo[d] mdpi.comijmrhs.comdioxol-5-yloxy)but-2-yn-1-yl)azepane | 15.5 pensoft.net |

IC50: The half maximal inhibitory concentration, indicating the concentration of a substance needed to inhibit a biological process by half.

Research into Acetylcholinesterase Inhibitors

The this compound moiety is a key component in the design of novel acetylcholinesterase (AChE) inhibitors, which are investigated for potential application in managing conditions like Alzheimer's disease. mdpi.comresearchgate.net AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132); inhibiting this enzyme can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's. dovepress.com

A notable area of research involves the synthesis of methylxanthine derivatives incorporating a this compound substituent. mdpi.com For instance, the introduction of a 1-(4-(aminobut-2-yn-1-yl)) substituent into the theobromine (B1682246) core significantly enhanced AChE inhibition. mdpi.com Similarly, attaching a 7-(4-(amino)but-2-yn-1-yl) group to the theophylline (B1681296) core also proved effective in creating potent AChE inhibitors. mdpi.com The synthesis of these compounds often utilizes a three-component Mannich reaction, reacting an alkyne (like 7-(prop-2-yn-1-yl)theophylline), formaldehyde (B43269), and a secondary amine in the presence of a copper catalyst. mdpi.com

Studies have shown that the nature of the amine functionality on the this compound chain influences the inhibitory activity. For example, within a series of 1-(4-(aminobut-2-yn-1-yl))dimethylxanthines, the derivative with an azocane (B75157) substituent was the most potent AChE inhibitor, demonstrating superior activity compared to the well-known drug galantamine. mdpi.com

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected this compound Derivatives

| Compound | Core Structure | Substituent at this compound | IC50 (μM) |

| 65 | Theobromine | Azocane | 0.089 mdpi.com |

| 64 | Theobromine | Diisopropylamine | > 1.0 mdpi.com |

| 66 | Theobromine | 1-(2-(pyrrolidin-1-yl)ethyl)piperazine | > 1.0 mdpi.com |

| 69 | Theophylline | Azocane | > 1.0 mdpi.com |

| Galantamine | Reference Drug | - | 1.15 mdpi.com |

Synthesis of Compounds with Anti-inflammatory Activities

The this compound framework is integral to the synthesis of compounds with potential anti-inflammatory properties. The primary mechanism explored is the antagonism of CysLT2 receptors, as CysLTs are key mediators of inflammation. pensoft.netresearchgate.net The development of CysLT2 receptor antagonists is a promising therapeutic strategy for inflammatory conditions. pensoft.net

Research has focused on synthesizing novel series of compounds containing the this compound structure to act as CysLT2 antagonists. pensoft.netresearchgate.net A series of 4-(benzo[d] mdpi.comijmrhs.comdioxol-5-yloxy)-N,N-2-yn-1-amine derivatives were synthesized and evaluated for their ability to inhibit CysLT2, with some compounds showing micromolar inhibitory concentrations. pensoft.net

In other research, aminoacetylenic isoindoline-1,3-dione derivatives were synthesized using a Mannich reaction involving a but-2-yn-1-yl precursor. researchgate.net These compounds were evaluated for in vivo anti-inflammatory activity using a carrageenan-induced edema model in rats. Several of the synthesized compounds produced significant, dose-related inhibition of inflammation. researchgate.net These studies also investigated the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), another important pathway in inflammation. The compounds showed inhibition of both COX-1 and COX-2, highlighting a potential multi-faceted anti-inflammatory mechanism. researchgate.net

Development of Antimicrobial and Antifungal Agents

This compound derivatives have been synthesized and investigated for their potential as antimicrobial and antifungal agents. ijmrhs.comresearchgate.net These efforts aim to develop new substances that can kill or inhibit the growth of pathogenic microbes. ijmrhs.com

One approach involves the synthesis of 5-ethoxy-2-{[4-(t-amino-1-yl) but-2-yn-1-yl] sulfanyl}-1H-benzimidazole derivatives through a Mannich reaction. ijmrhs.comresearchgate.net These compounds were tested in vitro against a panel of bacteria and fungi. The results showed that several derivatives had good antibacterial activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 31.25 µg/ml. ijmrhs.comresearchgate.net One specific derivative, 5-ethoxy-2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazole, demonstrated excellent antifungal activity against Candida albicans, also with an MIC of 31.25 µg/ml. ijmrhs.comresearchgate.net

Another study focused on synthesizing derivatives of 2-mercaptobenzothiazole (B37678) containing the this compound scaffold. innovareacademics.in These compounds were also evaluated for antimicrobial activity. Derivatives such as 2-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl] sulfanyl}-1,3-benzothiazole and 2-{[4-(piperidin-1-yl) but-2-yn-1-yl]sulfanyl}-1, 3-benzothiazole showed high activity against Pseudomonas aeruginosa. innovareacademics.in

Table 3: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives

| Compound | Target Organism | MIC (µg/ml) | Reference |

| 5-ethoxy-2-{[4-(piperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1H-benzimidazole (AZ-6) | Bacillus subtilis | 31.25 | researchgate.net |

| 5-ethoxy-2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazole (AZ-4) | Candida albicans | 31.25 | ijmrhs.com |

| 2-{[4-(4-pyrrolidin-1-yl)but-2-yn-1-yl] Sulfanyl}-1,3-benzothiazole | Pseudomonas aeruginosa | 62.5 | innovareacademics.in |

| 2-{[4-(4-azepan-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzothiazole | E. coli | 125 | innovareacademics.in |

Application in Antitumor and Antiproliferative Research

The this compound structural unit has been incorporated into various molecular frameworks to explore their potential as antitumor and antiproliferative agents. These compounds are designed to inhibit the growth of cancer cells.

One area of investigation involves the synthesis of alkyne-tethered vindoline (B23647) hybrids. mdpi.com Vindoline is a natural product known for its biological activity. In this research, pharmacophoric fragments from known anticancer agents were linked to vindoline using a this compound or related alkyne tether. The synthesis often involves reacting a precursor like 2-chloro-4-(pyridine-3-yl)pyrimidine with propargylamine (an analogue of this compound). mdpi.com The resulting hybrids were tested for their antiproliferative activity against various human cancer cell lines, including breast (MDA-MB-231), ovarian (A2780), and cervical (HeLa) cancer lines. mdpi.com Some of the synthesized hybrids exhibited potent antiproliferative effects, with IC50 values in the submicromolar range, particularly against the A2780 ovarian cancer cell line. mdpi.com

In another study, novel thiazolidine (B150603) derivatives were synthesized, starting from compounds like 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine. mdpi.com Several of the resulting thiazolidines showed good antitumor activity in vitro against colon (HCT116) and breast (MCF7) cancer cell lines. mdpi.com Furthermore, doubly modified colchicine (B1669291) derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov Colchicine is a known microtubule inhibitor, but its clinical use is limited by toxicity. The new derivatives showed potent activity, with many exhibiting lower IC50 values than colchicine and other standard chemotherapy drugs against lung (A549), breast (MCF-7), and colon (LoVo) cancer cell lines. nih.gov

Table 4: Antiproliferative Activity (IC50) of Selected Hybrid Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Chalcone-vindoline hybrid (36) | A2780 (Ovarian) | 0.6 | mdpi.com |

| Chalcone-vindoline hybrid (36) | MDA-MB-231 (Breast) | 1.15 | mdpi.com |

| Chalcone-vindoline hybrid (36) | HeLa (Cervical) | 2.55 | mdpi.com |

| Colchicine derivative (9) | LoVo (Colon) | 0.0018 | nih.gov |

| Colchicine derivative (10) | LoVo (Colon) | 0.0007 | nih.gov |

| Colchicine derivative (13) | LoVo (Colon) | 0.0007 | nih.gov |

Contributions to Materials Science and Polymer Chemistry

Precursors for Functional Materials and Advanced Frameworks

The this compound moiety and related alkynyl amines are valuable precursors in materials science for creating functional materials and advanced frameworks. researchgate.netrsc.org These materials are of interest for a wide range of applications due to their unique structural and photophysical properties. researchgate.net

One significant application is in the post-functionalization of complex supramolecular structures. For example, superphanes, which are cage-like molecules, can be functionalized to alter their properties. In one study, a secondary amine-based superphane was functionalized by introducing various groups, including the but-2-yn-1-yl group. researchgate.net This modification is part of a broader strategy to develop novel supramolecular hosts and advanced functional materials based on the superphane architecture. researchgate.net

The amine functionality, in general, is crucial for building and modifying polymers and frameworks. rsc.orgnih.gov Amine-terminated polymers can act as crosslinking agents to create robust networks like thermosets and covalent adaptable networks (CANs). rsc.org The ability to introduce specific functional groups, such as the alkyne in this compound, provides a reactive handle for further "click" chemistry modifications, allowing for the precise engineering of material properties. The use of open framework materials, such as metal-organic frameworks (MOFs), as templates or precursors for creating porous carbons and other nanostructured functional materials is a rapidly growing field with applications in energy and environmental science. rsc.org The incorporation of nitrogen-containing organic linkers, for which this compound could be a building block, is a key strategy in the design of these advanced frameworks.

Integration into Polymeric Structures

This compound, with its bifunctional nature combining a primary amine and an internal alkyne, presents a unique monomer for the synthesis of advanced polymeric materials. The incorporation of this structural unit into polymer chains can be achieved through various polymerization techniques, leading to materials with tailored properties and functionalities. Research in this area, while not extensive on this compound itself, draws heavily on the well-established chemistry of related propargylamine and acetylenic monomers. The resulting polymers can feature the butynyl-amine moiety as either a pendant group or as an integral part of the polymer backbone, depending on the synthetic strategy employed.

The primary methods for integrating this compound or its derivatives into polymeric structures include chain-growth polymerization of the alkyne functionality and step-growth polymerization involving the amine group. These approaches allow for the creation of a diverse range of polymer architectures with potential applications in materials science and beyond.

Polymerization via the Alkyne Group

The carbon-carbon triple bond in this compound serves as a polymerizable group, analogous to other substituted acetylenes. Transition metal catalysts, particularly those based on rhodium, molybdenum, and tungsten, have been shown to be effective in the polymerization of acetylenic monomers, including those with amine functionalities.

Rhodium-based catalysts, for example, are known to facilitate the living polymerization of N-propargylamides, which are structurally similar to acylated this compound. researchgate.net This type of polymerization can lead to the formation of highly stereoregular polymers, often with a helical main chain and a narrow molecular weight distribution. researchgate.netnih.gov The living nature of this process allows for precise control over the polymer's molecular weight and the synthesis of well-defined block copolymers. researchgate.net

Molybdenum and tungsten catalysts are also utilized for the polymerization of acetylenic compounds. acs.org For instance, the cyclopolymerization of dipropargylamines, which contain two propargyl groups, using molybdenum or tungsten-based initiators yields conjugated polyenes with cyclic repeating units. acs.org This suggests that a bifunctional monomer derived from this compound could potentially undergo cyclopolymerization to create polymers with unique cyclic structures within the backbone.

The table below summarizes typical conditions for the polymerization of propargylamine derivatives, which can be considered analogous for the potential polymerization of this compound derivatives.

| Monomer Type | Catalyst/Initiator | Solvent | Polymer Structure | Key Findings | Reference(s) |

| N-Propargylamides | Rhodium(I) complexes | CHCl₃ | Helical Polyacetylenes | Living polymerization, narrow molecular weight distribution. | researchgate.net |

| Dipropargylamines | MoCl₅ or WCl₆ | Toluene | Linear polymers with cyclic units | Catalyst choice affects molecular weight and polydispersity. | |

| Acetylene with Thiophene | Rh catalyst | Not specified | Conjugated polymer | Resulting polymer exhibits enhanced thermal stability. | nih.gov |

Polymerization via the Amine Group and Polyaddition Reactions

The primary amine group of this compound offers a reactive site for step-growth polymerization, such as polyaddition reactions. wikipedia.org This approach allows for the incorporation of the butynyl functionality as a pendant group along the polymer chain.

One common strategy involves the reaction of the amine with multifunctional electrophiles. For instance, poly(amido-amine)s can be synthesized through the Michael addition of amines to bis-acrylamides. acs.org By using this compound as a comonomer in such reactions, the alkyne group can be introduced as a pendant functionality. These pendant alkyne groups are then available for post-polymerization modification via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). tandfonline.com This allows for the attachment of various functional molecules, tailoring the polymer's properties for specific applications.

Another example of polyaddition is the formation of polyhydroxyurethanes (PHUs) from the reaction of amines with cyclic carbonates. specificpolymers.com The use of this compound in this process would result in PHUs with pendant alkyne groups, combining the desirable properties of polyurethanes with the versatile reactivity of the alkyne.

The following table outlines representative polyaddition reactions where an amine-containing monomer like this compound could be integrated.

| Polymer Type | Monomers | Reaction Type | Key Feature of Resulting Polymer | Reference(s) |

| Poly(amido-amine)s | Diamines, Bis-acrylamides | Michael Addition | Pendant functional groups for further modification. | acs.orgrsc.org |

| Polyhydroxyurethanes | Diamines, Bis-cyclic carbonates | Polyaddition | Isocyanate-free synthesis of polyurethane analogues. | specificpolymers.com |

| Polysulfones | Polysulfone with azide (B81097) groups, Propargylamine derivative | Click Chemistry | Thermally stable polymer with pendant functional units. | tandfonline.com |

The integration of this compound into polymeric structures, either through the polymerization of its alkyne group or by utilizing its amine functionality in polyaddition reactions, opens up pathways to novel materials. The resulting polymers, featuring either a conjugated backbone or pendant alkyne groups, have significant potential for advanced applications due to their unique chemical and physical properties.

Analytical Characterization Methodologies for But 2 Yn 1 Amine Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the connectivity of atoms within a molecule and identifying functional groups.

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms in a molecule, revealing their chemical environment, number, and connectivity. For But-2-yn-1-amine (C₄H₇N), which possesses a methyl group, an internal alkyne moiety, and a primary amine group, characteristic signals are expected in both ¹H and ¹³C NMR spectra.

In ¹H NMR, the methyl protons (CH₃) adjacent to the alkyne are typically observed as a singlet due to the lack of adjacent protons to couple with, appearing in the range of δ 1.7-2.0 ppm. The methylene (B1212753) protons (CH₂) adjacent to the amine group and the alkyne would also typically appear as a singlet, often in the δ 3.0-3.5 ppm range. The primary amine protons (-NH₂) are usually seen as a broad, exchangeable singlet, whose chemical shift can vary significantly depending on solvent and concentration, often appearing between δ 0.5-5.0 ppm orgchemboulder.comlibretexts.org.

¹³C NMR spectroscopy further aids in structural confirmation. The methyl carbon is expected in the δ 15-20 ppm region. The methylene carbon, being bonded to nitrogen and the alkyne, would typically resonate in the δ 25-35 ppm range. The two internal alkyne carbons (C≡C) are highly deshielded and are expected to appear as distinct signals in the δ 70-90 ppm region rsc.orglibretexts.orglibretexts.org. The presence of these characteristic signals confirms the alkynyl amine structure. Derivatives of this compound would exhibit similar patterns for the core alkynyl amine fragment, with additional signals corresponding to the substituents.

Table 5.1.1: Typical NMR Chemical Shifts for this compound

| Proton/Carbon Type | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Methyl (CH₃) | ~1.7-2.0 (singlet) | ~15-20 |

| Methylene (CH₂) | ~3.0-3.5 (singlet) | ~25-35 |

| Amine (NH₂) | ~0.5-5.0 (broad singlet) | N/A |

| Alkyne Carbon 1 | N/A | ~70-80 |

| Alkyne Carbon 2 | N/A | ~80-90 |

IR spectroscopy is valuable for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key absorptions include:

C≡C Stretch: Internal alkynes typically show a weak to medium absorption in the range of 2100-2260 cm⁻¹ wiredchemist.comudel.edulibretexts.orgmasterorganicchemistry.com.

N-H Stretch: Primary amines exhibit two bands in the N-H stretching region (3300-3500 cm⁻¹), corresponding to asymmetric and symmetric stretching modes, often appearing as medium to strong absorptions orgchemboulder.comlibretexts.orgwiredchemist.comudel.edulibretexts.org.

N-H Bend: Primary amines also show a bending vibration (scissoring) in the 1650-1580 cm⁻¹ range orgchemboulder.comlibretexts.orgwiredchemist.com.

C-N Stretch: Aliphatic C-N stretching vibrations are typically observed between 1000-1250 cm⁻¹ orgchemboulder.comlibretexts.org.

The presence of the C≡C stretch confirms the alkyne functionality, while the N-H stretching and bending bands unequivocally identify the primary amine group. Derivatives would show similar bands, potentially modified by the attached substituents.

Table 5.1.2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Reference |

| C≡C (alkyne) | 2100-2260 | w-m | wiredchemist.comudel.edulibretexts.org |

| N-H (primary) | 3300-3500 (doublet) | m-s | orgchemboulder.comlibretexts.orgwiredchemist.comlibretexts.org |

| N-H (bend) | 1650-1580 | w-s | orgchemboulder.comlibretexts.orgwiredchemist.com |

| C-N (aliphatic) | 1000-1250 | m | orgchemboulder.comlibretexts.org |

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and aiding in structural elucidation through fragmentation patterns.

HRMS is critical for determining the exact mass of an ion, which enables the unambiguous assignment of a molecular formula. For this compound (C₄H₇N), the calculated monoisotopic mass is approximately 69.0579 Da uni.lu. By measuring the precise m/z ratio of the molecular ion or a characteristic fragment ion to several decimal places, HRMS can confirm the elemental composition, distinguishing it from other compounds with the same nominal mass but different formulas bioanalysis-zone.com. This is particularly useful when dealing with complex mixtures or when confirming the identity of synthesized derivatives. For instance, HRMS can differentiate C₄H₇N from other isobaric formulas like C₃H₃NO or C₂H₃N₃ escholarship.org.

LC-MS/MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. This technique is highly effective for analyzing complex mixtures, including those containing this compound derivatives. The LC component separates the analytes based on their physicochemical properties, while the MS/MS component provides mass-to-charge ratio information and fragmentation data for identification and quantification nih.govnih.govacs.orgifpenergiesnouvelles.frnih.govnih.govmdpi.comjapsonline.com.

LC-MS/MS methods can be developed to specifically target amines, often involving pre-column derivatization to enhance detectability and chromatographic behavior nih.govacs.orgnih.gov. The tandem MS aspect (MS/MS) allows for selected reaction monitoring (SRM) or precursor/product ion scanning, providing high selectivity and sensitivity, which are crucial for identifying specific this compound derivatives within biological or environmental samples nih.gov.

Elemental Composition Analysis

Elemental composition analysis, typically performed via combustion analysis, directly determines the percentage by weight of carbon, hydrogen, and nitrogen in a pure sample. This provides the empirical formula of the compound. For this compound (C₄H₇N), the theoretical elemental composition is approximately 69.53% Carbon, 10.21% Hydrogen, and 20.27% Nitrogen. Experimental results that closely match these percentages serve as strong evidence for the proposed molecular formula and the purity of the synthesized compound or its derivatives rsc.orgbioanalysis-zone.comnih.govrsc.orgacs.org.

Compound Name Table

this compound

C₄H₇N

Thermal Analysis (e.g., Differential Scanning Calorimetry, DSC)

Differential Scanning Calorimetry (DSC) is a widely employed thermoanalytical technique used to quantify the heat flow associated with thermal transitions in a sample as a function of temperature acs.orgeag.comresearchgate.net. This method involves heating a sample and a reference material at a controlled rate and measuring the difference in the heat flow required to maintain both at the same temperature. DSC provides critical information regarding a compound's thermal behavior, including melting point, glass transition temperature (Tg), crystallization point, and decomposition temperature, along with the associated enthalpy changes acs.orgeag.comtainstruments.com. For organic compounds, DSC is instrumental in understanding material stability, purity, and processing conditions eag.comwaters.com.